Compound A is identified as a potential genotoxic impurity []. Genotoxic impurities are chemical substances that can cause damage to DNA, potentially leading to mutations and increased cancer risk. The presence of such impurities in pharmaceutical products is a significant concern, requiring careful monitoring and control during drug development and manufacturing.
As a potential genotoxic impurity, Compound A raises concerns regarding its potential to damage DNA []. This highlights the need for stringent quality control measures during the manufacturing of Osimertinib mesylate to minimize the presence of this impurity.
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1